molecular formula C₈H₁₁D₃N₂O₂ B1140093 N-(2-Cyanoethyl-(1,1,2-d3)) Valine CAS No. 160210-22-0

N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Cat. No. B1140093
M. Wt: 173.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on amino acid derivatives often involves the synthesis of labeled compounds, such as those incorporating tritium or deuterium, for specific applications in biochemical and pharmaceutical studies. For example, the incorporation of 3H from delta-(L-alpha-amino (4,5-3H)adipyl)-L-cysteinyl-D-(4,4-3H)valine into isopenicillin N illustrates the complex synthesis pathways that can involve amino acid derivatives, showcasing the intricate methods used to incorporate isotopic labels into bioactive compounds (O'sullivan et al., 1979).

Scientific Research Applications

Synthesis of Hyperbranched Polymeric Materials

  • Scientific Field: Polymer Chemistry
  • Application Summary: Cyanoethylation of vicinal diamines, such as ethylenediamine, is important for the synthesis of hyperbranched polymeric materials . These materials are applied as catalysts, surfactants, and encapsulating agents in drug delivery systems .
  • Methods of Application: The synthesis involves the cyanoethylation of ethylenediamine to produce N,N,N′,N′-tetrakis(2-cyanoethyl)-1,2-ethylenediamine . The molecular geometry of the resulting compound is similar to that of homologous compounds .
  • Results or Outcomes: The crystal and molecular structures of two polymorphs of N,N,N′,N′-tetrakis(2-cyanoethyl)-1,2-ethylenediamine have been characterized by X-ray diffraction along with density functional theory (DFT) studies .

Biomarker Analysis in Electronic Cigarette Users

  • Scientific Field: Medical Research
  • Application Summary: In a study on electronic cigarette users, smoking status was confirmed by urinary cotinine, exhaled carbon monoxide, and N-(2-cyanoethyl)valine levels .
  • Methods of Application: During the study, participants used their usual product (electronic cigarette or traditional cigarette) as normal and biomarkers of exposure (BoE) and biomarkers of potential harm (BoPH) were assessed via blood, 24-h urine, and physiological assessment .
  • Results or Outcomes: The study found that electronic cigarette users have significantly lower exposure to tobacco toxicants for the BoE, and 3 BoPH measured .

Biomarker of Compliance in Smokers Switching to Tobacco Heating Products

  • Scientific Field: Medical Research
  • Application Summary: N-(2-cyanoethyl)valine (CEVal), a haemoglobin adduct of acrylonitrile, has been used as a biomarker to assess compliance with smoking cessation .
  • Methods of Application: The study reported CEVal concentrations and percentiles over time for two cessation groups. Compliance was established using NNAL concentrations .
  • Results or Outcomes: At 180 days, among 67 participants in the continued smoking group and 159 assigned to smoking cessation or sole THP use. CEVal half-life was estimated to be approximately 30 days and the optimal thresholds were for NNAL at 40 pg/mL and CEVal at 35 pmol/g globin (81% sensitivity and specificity) .

Simultaneous Quantification of Carcinogens

  • Scientific Field: Analytical Chemistry
  • Application Summary: N-(2-cyanoethyl)valine (CEVal) is one of the N-terminal haemoglobin adducts that can be quantified simultaneously with other carcinogens such as ethylene oxide, propylene oxide, acrylonitrile, acrylamide, and glycidamide .
  • Methods of Application: The adducts, which are covalently bound to the N-terminal valine of the globin chain, are cleaved off from the globin chain by a modified Edman degradation .
  • Results or Outcomes: The resulting pentafluorophenyl thiohydantoine derivatives of the valine adducts are extracted with diethyl ether, purified, and then subjected to tandem mass spectrometric detection .

Compliance in Smokers Switching to Tobacco Heating Products

  • Scientific Field: Medical Research
  • Application Summary: N-(2-cyanoethyl)valine (CEVal), a haemoglobin adduct of acrylonitrile, has been used as a biomarker to assess compliance with smoking cessation in smokers switching to tobacco heating products .
  • Methods of Application: The study reported CEVal concentrations and percentiles over time for two cessation groups. Compliance was established using NNAL concentrations .
  • Results or Outcomes: At 180 days, among 67 participants in the continued smoking group and 159 assigned to smoking cessation or sole THP use. CEVal half-life was estimated to be approximately 30 days and the optimal thresholds were for NNAL at 40 pg/mL and CEVal at 35 pmol/g globin (81% sensitivity and specificity) .

Simultaneous Quantification of Carcinogens

  • Scientific Field: Analytical Chemistry
  • Application Summary: N-(2-cyanoethyl)valine (CEVal) is one of the N-terminal haemoglobin adducts that can be quantified simultaneously with other carcinogens such as ethylene oxide, propylene oxide, acrylonitrile, acrylamide, and glycidamide .
  • Methods of Application: The adducts, which are covalently bound to the N-terminal valine of the globin chain, are cleaved off from the globin chain by a modified Edman degradation .
  • Results or Outcomes: The resulting pentafluorophenyl thiohydantoine derivatives of the valine adducts are extracted with diethyl ether, purified, and then subjected to tandem mass spectrometric detection .

Safety And Hazards

I’m sorry, but I couldn’t find specific safety and hazard information for “N-(2-Cyanoethyl-(1,1,2-d3)) Valine”.


Future Directions

As “N-(2-Cyanoethyl-(1,1,2-d3)) Valine” is used as a biomarker of exposure to acrylonitrile1, future research may focus on further understanding its role in this context and potentially developing methods for its detection and quantification.


Please note that this information is based on the search results I have and may not be comprehensive. For a detailed analysis, please refer to relevant scientific literature and databases. If you’re working in a lab, always follow your institution’s safety guidelines when handling chemicals.


properties

IUPAC Name

2-[(2-cyano-1,1,2-trideuterioethyl)amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-6(2)7(8(11)12)10-5-3-4-9/h6-7,10H,3,5H2,1-2H3,(H,11,12)/i3D,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXNXODTWPQTIHO-JXIVCAPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C#N)C([2H])([2H])NC(C(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl-(1,1,2-d3)) Valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.